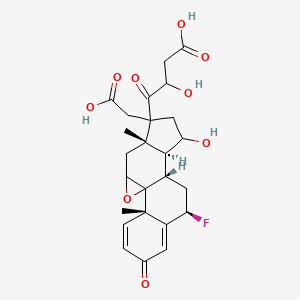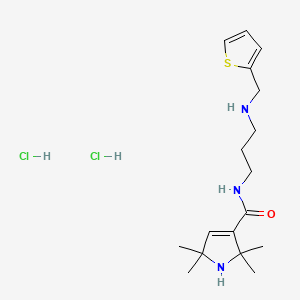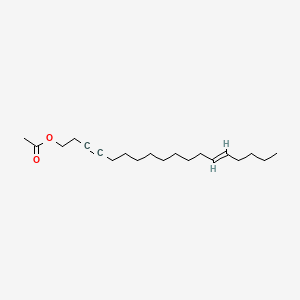
1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)-: is an organic compound with the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol . This compound is known for its unique chemical structure, which includes a phenyl group and a trimethylphenyl group attached to a propanedione backbone. It is often used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- typically involves the reaction of benzoyl chloride with 2,4,6-trimethylacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and trimethylphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Similar structure but lacks the trimethylphenyl group.
Avobenzone: Contains a methoxyphenyl group instead of the trimethylphenyl group.
1,2-Propanedione, 1-phenyl-: Similar backbone but different substitution pattern .
Uniqueness
1,3-Propanedione, 1-phenyl-3-(2,4,6-trimethylphenyl)- is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
6477-28-7 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
1-phenyl-3-(2,4,6-trimethylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C18H18O2/c1-12-9-13(2)18(14(3)10-12)17(20)11-16(19)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Clave InChI |
QMZQPUAFYSEKKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















